molecular formula C10H13NO B3026573 (S)-6-methylchroman-4-amine CAS No. 1018978-88-5

(S)-6-methylchroman-4-amine

Cat. No.: B3026573
CAS No.: 1018978-88-5
M. Wt: 163.22
InChI Key: LXNRUKZCRQFUCU-VIFPVBQESA-N
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Description

(S)-6-Methylchroman-4-amine (CAS 1018978-88-5) is a chiral organic compound characterized by its chroman structure, a benzodihydropyran scaffold of significant interest in medicinal chemistry . With the molecular formula C10H13NO and a molecular weight of 163.22 g/mol, it serves as a valuable enantiopure building block for the synthesis and exploration of more complex molecules . The chroman-4-one and chromanamine core is a privileged structure in drug discovery, known for its diverse biological activities. Research into analogous compounds has demonstrated potential for anticancer, antimicrobial, antioxidant, and anti-inflammatory applications, making this scaffold a versatile template for developing new therapeutic leads . As a single enantiomer, the (S)-configured amine provides a critical stereocenter for researchers investigating structure-activity relationships and for creating targeted bioactive compounds. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions. For most stable results, it is recommended to store the product in a refrigerator at 2-8°C .

Properties

IUPAC Name

(4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNRUKZCRQFUCU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654671
Record name (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018978-88-5
Record name (4S)-3,4-Dihydro-6-methyl-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018978-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-methylchroman-4-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-6-methylchroman-4-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding nitro compound or imine intermediate. The process is conducted under high pressure and temperature to achieve high yields and purity of the desired amine.

Chemical Reactions Analysis

Types of Reactions: (S)-6-methylchroman-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium cyanoborohydride (NaBH3CN).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-6-methylchroman-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chroman-4-amine Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Position) Key Features Source
This compound C₁₀H₁₃NO 163.22 N/A 6-Me Chiral S-configuration; hydrochloride salt available
(S)-6-Methoxy-7-methylchroman-4-amine C₁₁H₁₅NO₂ 193.25 1272736-53-4 6-OMe, 7-Me Increased hydrophilicity due to methoxy group
(S)-6-Chlorochroman-4-amine hydrochloride C₉H₁₁Cl₂NO 220.10 1956436-48-8 6-Cl Enhanced lipophilicity; halogenated derivative
6-Ethylchroman-4-amine C₁₁H₁₅NO 177.24 780734-91-0 6-Et Bulkier substituent; potential steric effects
(S)-7-Fluoro-6-methylchroman-4-amine C₁₀H₁₂FNO 181.21 1272736-01-2 6-Me, 7-F Fluorine enhances metabolic stability
6-Bromo-7-methylchroman-4-amine C₁₀H₁₂BrNO 242.12 13434-19-0 6-Br, 7-Me Heavy atom; potential for radiopharmaceuticals

Key Observations:

Substituent Effects: Methoxy Group (6-OMe): Increases polarity and water solubility compared to methyl . Halogens (Cl, Br, F): Enhance lipophilicity and electronic effects, influencing binding affinity in receptor models .

Stereochemical Considerations :

  • The (S)-enantiomer of 6-methylchroman-4-amine is distinct from racemic mixtures (e.g., 6-methylchroman-4-amine hydrochloride, CAS 191608-11-4 ), emphasizing the importance of chirality in biological activity.

Table 2: Commercial and Research Utility

Compound Name Purity Price (Hydrochloride Salt) Applications Source
This compound hydrochloride 95% €451.00/g Pharmaceutical intermediate; SAR studies
(S)-6-Methoxy-7-methylchroman-4-amine N/A N/A Experimental ligand synthesis
(S)-6-Chlorochroman-4-amine hydrochloride >95% N/A Preclinical drug candidate
6-Ethylchroman-4-amine N/A $1,000–$5,000/g Industrial catalysis

Notes:

  • Cost Variability : Halogenated derivatives (e.g., chloro, bromo) are typically more expensive due to complex synthesis .
  • Hydrochloride Salts : Improve solubility for in vitro assays, as seen in this compound hydrochloride .

Research Findings and Trends

  • Fluorine Substitution : (S)-7-Fluoro-6-methylchroman-4-amine demonstrates improved metabolic stability in preliminary studies, a common strategy in CNS drug design .
  • Halogenated Derivatives : Chloro and bromo analogs show promise in radiopharmaceutical labeling and kinase inhibition assays .
  • Methoxy vs. Methyl : Methoxy derivatives exhibit reduced membrane permeability compared to methyl-substituted analogs, impacting bioavailability .

Biological Activity

(S)-6-methylchroman-4-amine is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, biological interactions, and research findings regarding its efficacy in various applications, particularly in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C10H13NOC_{10}H_{13}NO and a molecular weight of approximately 163.22 g/mol. Its structure features a chroman backbone with a methyl group at the sixth position and an amine functional group at the fourth position. The stereochemistry indicated by "(S)" denotes specific spatial arrangements that may influence its reactivity and biological interactions .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated its potential to inhibit various cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), prostate carcinoma (DU145), and liver carcinoma (HepG2) .
  • Mechanism of Action : The compound's mechanism of action appears to involve interaction with specific molecular targets, potentially modulating signaling pathways related to cell growth and apoptosis. For instance, studies have shown that it may induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways .

In Vitro Antitumor Activity

A study comparing this compound with established antitumor agents revealed promising results:

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results indicate that this compound exhibits comparable or superior inhibition rates against these cancer cell lines compared to standard treatments .

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of this compound on HepG2 cells, it was found to significantly increase the percentage of cells in the S phase of the cell cycle, indicating a potential mechanism for its anticancer effects .
  • Apoptosis Induction : The compound was shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in treated cells .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique biological properties:

Compound NameStructural FeaturesUnique Aspects
(S)-8-Chloro-6-methylchroman-4-amineChlorine substitution at position 8Potentially enhanced receptor binding
6-Methylchroman-4-amineLacks methyl group at position 6Different pharmacological profile
3-Hydroxy-6-methylchromanHydroxyl group at position 3Increased solubility and reactivity

These comparisons underline the distinctiveness of this compound due to its specific methyl substitution and stereochemistry, which significantly influence its biological activity and chemical reactivity .

Q & A

Q. What are the established synthetic routes for enantioselective synthesis of (S)-6-methylchroman-4-amine?

The enantioselective synthesis of this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:

  • Chiral Chromatography : Separation of racemic mixtures using chiral stationary phases (e.g., polysaccharide-based columns) to isolate the (S)-enantiomer .
  • Asymmetric Hydrogenation : Catalytic reduction of ketone intermediates with chiral ligands (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (ee) .
  • Enzymatic Resolution : Use of lipases or aminotransferases to selectively modify precursors, enabling isolation of the desired enantiomer . Validation via polarimetry and chiral HPLC is critical to confirm stereochemical purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and detect impurities. For stereochemical confirmation, 2D NOESY or Mosher ester analysis may be employed .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect trace contaminants .
  • X-ray Crystallography : Definitive structural elucidation, as demonstrated in related chroman-4-amine derivatives .
  • HPLC-PDA/UV : Quantify purity and monitor degradation products, adhering to sensitivity thresholds for nitrosamine-like impurities (e.g., ≤1 ppm) .

Q. How can researchers ensure enantiomeric purity during storage and handling?

  • Storage Conditions : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent racemization or oxidation .
  • Stability Testing : Periodic chiral HPLC analysis to monitor ee over time under varying pH and temperature conditions .
  • Handling Protocols : Avoid protic solvents (e.g., methanol) that may induce racemization; opt for aprotic solvents like acetonitrile .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across studies involving this compound?

Contradictions may arise from variations in:

  • Sample Purity : Re-evaluate enantiomeric purity and impurity profiles using LC-MS and chiral chromatography .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) to minimize artifacts .
  • Receptor Specificity : Conduct competitive binding assays or computational docking studies (e.g., AutoDock Vina) to validate target engagement . Cross-validation with orthogonal assays (e.g., SPR, electrophysiology) is advised .

Q. What computational strategies support mechanistic studies of this compound in asymmetric catalysis?

  • Density Functional Theory (DFT) : Model transition states and energy barriers for hydrogenation steps to optimize ligand-metal interactions .
  • Molecular Dynamics (MD) : Simulate solvent effects and chiral recognition in enzymatic resolution processes .
  • Database Mining : Leverage predictive tools like BKMS_METABOLIC or Reaxys to identify analogous reactions and refine synthetic pathways .

Q. What methodologies are recommended for toxicological profiling of this compound derivatives?

  • In Silico Tox Prediction : Use QSAR models (e.g., EPA DSSTox) to flag potential mutagenicity or hepatotoxicity .
  • Ames Test : Screen for bacterial reverse mutation to assess genotoxicity .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to identify reactive metabolites via LC-HRMS .

Q. How can interdisciplinary approaches enhance applications of this compound in drug discovery?

  • Structural Analog Design : Modify the chroman core with fluorinated or heterocyclic substituents to improve bioavailability, guided by X-ray crystallography .
  • Biological Probes : Conjugate with fluorescent tags (e.g., TAMRA derivatives) for live-cell imaging, optimizing linkers via click chemistry .
  • Polypharmacology Screening : Profile against kinase panels or GPCR libraries to identify off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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